Allyl anthranilate, a derivative of anthranilate, has been the subject of various studies due to its potential applications in different fields. Anthranilates themselves are known for their role in tryptophan degradation and have been reported to interfere with biofilm formation by various bacteria2. Additionally, anthranilate derivatives have been explored for their antitumor properties, as seen in the case of anthracyclines, which are known for their DNA intercalating abilities and inhibition of DNA-dependent functions1. This comprehensive analysis aims to delve into the mechanism of action and applications of allyl anthranilate, drawing from the wealth of research on anthranilate and its derivatives.
The mechanism of action of anthranilate derivatives can be complex and multifaceted. For instance, anthracyclines, which are closely related to anthranilates, exert their antitumor effects primarily through the interference with DNA topoisomerase II, leading to DNA damage that can trigger apoptosis1. Anthranilate itself has been shown to inhibit biofilm formation by various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, by reducing intracellular c-di-GMP levels and enhancing bacterial motility, suggesting a potential mechanism through which allyl anthranilate might also act2. Furthermore, anthralin, another anthranilate derivative, has been found to accumulate in keratinocyte mitochondria, disrupt mitochondrial membrane potential, and induce apoptosis through a pathway dependent on respiratory competent mitochondria3. These studies provide insights into the possible cellular targets and pathways allyl anthranilate might influence.
Allyl anthranilate may share some of the antitumor properties of its related compounds. Anthracyclines, for example, are widely used in treating both hematological and non-hematological malignancies, and their efficacy is attributed to their ability to intercalate with DNA and inhibit topoisomerase II5. The antipsoriatic drug anthralin, which also disrupts mitochondrial function, has been shown to induce keratinocyte apoptosis, a mechanism that could be relevant in the treatment of psoriasis3. Moreover, the evaluation of natural anthracene-derived compounds has highlighted their potential as antimitotic agents, which could also be an area of interest for allyl anthranilate9.
The anti-biofilm effects of anthranilate are well-documented, with studies showing its ability to inhibit biofilm formation by a broad range of bacteria2. This suggests that allyl anthranilate could be developed as a promising agent for preventing and disrupting biofilms, which is crucial in medical device coatings, water treatment, and the food industry.
Allyl anthranilate might also exhibit neuroprotective and anti-inflammatory activities, as seen in the case of allyl isothiocyanate, which attenuates JNK/NF-κB/TNF-α signaling, thereby reducing neuroinflammation and promoting neuroprotection7. This could open up applications in the treatment of neurodegenerative diseases and conditions associated with chronic inflammation.
The dual action of anthralin as both antipsoriatic and proinflammatory, due to its redox activity leading to radical generation, provides a template for understanding how allyl anthranilate might be used in dermatology8. The ability to modulate inflammation while treating psoriatic lesions could be a valuable property of allyl anthranilate.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4